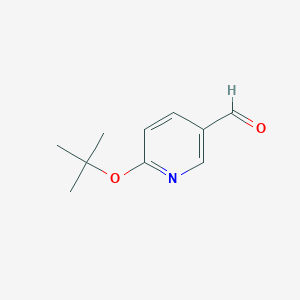
(1-amino-4-phenylcyclohexyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has a molecular formula of C13H19NO and a molecular weight of 205.30 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-amino-4-phenylcyclohexyl)methanol typically involves the reaction of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield the final product. The reaction conditions often include the use of solvents like methanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
(1-amino-4-phenylcyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 1-amino-4-phenylcyclohexanone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives like 1-amino-4-phenylcyclohexyl chloride or bromide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems and potential as a psychoactive substance.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying similar psychoactive substances.
Mechanism of Action
The exact mechanism of action of (1-amino-4-phenylcyclohexyl)methanol is not fully understood. it is believed to interact with the central nervous system, possibly by modulating neurotransmitter systems. The compound may act on molecular targets such as NMDA receptors, similar to other psychoactive substances, leading to altered neural activity and psychoactive effects.
Comparison with Similar Compounds
Similar Compounds
Phencyclidine (PCP): A well-known psychoactive substance with a similar structure.
Ketamine: Another psychoactive compound with similar effects on the central nervous system.
Methoxetamine (MXE): A synthetic derivative of ketamine with similar psychoactive properties.
Uniqueness
(1-amino-4-phenylcyclohexyl)methanol is unique due to its specific structural features, which may result in distinct pharmacological effects compared to other similar compounds.
Properties
IUPAC Name |
(1-amino-4-phenylcyclohexyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-13(10-15)8-6-12(7-9-13)11-4-2-1-3-5-11/h1-5,12,15H,6-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNUQHXUCXOFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(1-benzofuran-2-yl)ethylidene]amino}urea](/img/structure/B6615867.png)






![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B6615926.png)




